

Application Notes and Protocols: Site-Specific Protein Modification Using H2N-PEG2-N3 (TosOH)

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Compound of Interest

Compound Name: H2N-PEG2-N3 (TosOH)

Cat. No.: B8180078

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like Antibody-Drug Conjugates (ADCs), precisely labeled proteins for imaging, and novel biosensors. **H2N-PEG2-N3 (TosOH)** is a versatile, heterobifunctional linker designed for this purpose. It contains two distinct reactive groups: a primary amine (H2N) and an azide (N3), separated by a short, hydrophilic polyethylene glycol (PEG) spacer.^[1]

The primary amine allows for covalent linkage to proteins or other molecules through reactions with activated carboxylic acids (e.g., NHS esters).^[1] The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific conjugation to molecules containing an alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[2][3][4]} This dual reactivity provides a controlled, two-step approach to bioconjugation, enhancing the homogeneity and precision of the final product.

These notes provide an overview of the applications and detailed protocols for using **H2N-PEG2-N3 (TosOH)** in site-specific protein modification.

Key Applications

Antibody-Drug Conjugates (ADCs)

ADCs combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker connecting these two components is critical for the ADC's stability and efficacy. H2N-PEG2-N3 is an ideal non-cleavable linker for ADC development. The PEG spacer enhances solubility and can improve the pharmacokinetic profile of the conjugate.

A common strategy involves first reacting a drug containing a carboxylic acid with H2N-PEG2-N3 to form an azide-functionalized payload. This payload is then "clicked" onto an antibody that has been engineered to contain a strained alkyne group, ensuring a site-specific and stable conjugate.

Fluorescent Labeling of Proteins

Precise labeling of proteins with fluorescent dyes is essential for various bioassays, including flow cytometry, ELISA, and cellular imaging. H2N-PEG2-N3 can be used to attach an azide handle to a protein of interest via its amine group. Subsequently, a fluorescent probe functionalized with a strained alkyne (e.g., DBCO-Fluorophore) can be specifically attached via a SPAAC reaction. This method avoids the often non-specific labeling of lysine residues common with traditional NHS ester chemistry.

Protein Immobilization and Surface Modification

The linker can be used to immobilize proteins onto surfaces for applications like biosensor development or affinity chromatography. A surface (e.g., a glass slide or nanoparticle) can be functionalized with alkyne groups. A protein of interest is first modified with H2N-PEG2-N3, introducing an azide handle. The azide-modified protein can then be covalently attached to the alkyne-functionalized surface in a site-specific manner.

Data and Reagent Properties

Quantitative parameters are crucial for successful and reproducible bioconjugation. The tables below summarize the key properties of the linker and typical reaction conditions.

Table 1: Physicochemical Properties of **H2N-PEG2-N3 (TosOH)**

Property	Value	Source
Synonyms	2-[2-(2-Azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate	
CAS Number	2173092-98-1	
Molecular Formula	C7H14N4O2 * C7H8O3S	
Molecular Weight	174.20 (free base) + 172.20 (TosOH)	
Purity	≥95%	

| Storage Conditions | Store at -5°C, keep dry and avoid sunlight. | |

Table 2: Typical Reaction Parameters for Two-Step Protein Conjugation

Parameter	Amine Coupling (EDC/NHS)	SPAAC "Click" Reaction	Source
Molar Excess (Linker/Drug)	5-10 fold excess of drug-linker over antibody	3-10 fold excess of alkyne-reagent over azide-protein	
Solvent	Anhydrous DMSO or DMF; final conc. <10% (v/v)	Aqueous buffer (e.g., PBS)	
pH	7.0 - 7.5	7.4	
Temperature	Room Temperature	Room Temperature or 4°C	
Reaction Time	2 hours - overnight	4 - 24 hours	

| Purification Method | N/A | Size-Exclusion Chromatography (SEC) or HIC | |

Experimental Protocols & Workflows

The following protocols outline a general two-step strategy for modifying a protein with a payload (e.g., a drug or dye) using H2N-PEG2-N3.

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